

# 6-(Methylamino)pyrazine-2-carboxylic acid chemical properties

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## Compound of Interest

Compound Name: 6-(Methylamino)pyrazine-2-carboxylic acid

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## 6-(Methylamino)pyrazine-2-carboxylic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-(Methylamino)pyrazine-2-carboxylic acid** is a heterocyclic organic compound featuring a pyrazine ring substituted with a methylamino group and a carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a building block for Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes.<sup>[1][2][3][4]</sup> Its molecular structure allows for versatile chemical modifications, making it a valuable component in medicinal chemistry and drug discovery.

This guide provides a comprehensive overview of the known chemical and physical properties of **6-(Methylamino)pyrazine-2-carboxylic acid**, along with detailed experimental protocols and logical workflows relevant to its synthesis and application.

### Core Chemical Properties

The fundamental physicochemical properties of **6-(Methylamino)pyrazine-2-carboxylic acid** are summarized below. These values are critical for its handling, characterization, and

application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	54409-13-1	[5]
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	-
Molecular Weight	153.14 g/mol	-
Appearance	Light yellow to brown solid	-
Melting Point	242-245 °C	-
Boiling Point (Predicted)	382.4 ± 42.0 °C	-
Density (Predicted)	1.419 ± 0.06 g/cm <sup>3</sup>	-
pKa (Predicted)	4.01 ± 0.10	-
Storage	Room temperature, keep dry. For long-term storage, keep under inert gas (Nitrogen or Argon) at 2–8 °C.	-

## Spectroscopic and Analytical Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **6-(Methylamino)pyrazine-2-carboxylic acid**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to show distinct signals for the different types of protons. The carboxylic acid proton (-COOH) will typically appear as a broad singlet far downfield, in the 10-12 ppm range, due to deshielding and hydrogen bonding.[6] The two protons on the pyrazine ring will appear in the aromatic region. The methyl group (-CH<sub>3</sub>) protons will present as a singlet, and the amine proton (-NH) may also be visible.
- <sup>13</sup>C NMR:** The carbon spectrum will show a characteristic signal for the carbonyl carbon of the carboxylic acid in the 160-180 ppm region.[6] Other signals will correspond to the four unique carbons of the pyrazine ring and the methyl carbon.

## Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions include:

- A very broad O-H stretch from the carboxylic acid dimer, typically in the 2500-3300  $\text{cm}^{-1}$  region.<sup>[6]</sup>
- A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1700-1730  $\text{cm}^{-1}$ .
- An N-H stretch from the secondary amine group, typically in the 3300-3500  $\text{cm}^{-1}$  region.
- C-H stretches from the aromatic ring and the methyl group.
- C=N and C=C stretches from the pyrazine ring in the 1400-1600  $\text{cm}^{-1}$  region.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak  $[M]^+$  would be observed at  $m/z$  153. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) or the hydroxyl group (-OH, 17 Da).<sup>[6]</sup>

## Experimental Protocols

### Synthesis Protocol: From 6-Chloropyrazine-2-carboxylic Acid

A common and effective method for synthesizing **6-(Methylamino)pyrazine-2-carboxylic acid** involves the nucleophilic aromatic substitution of a halogenated precursor, such as 6-chloropyrazine-2-carboxylic acid, with methylamine.

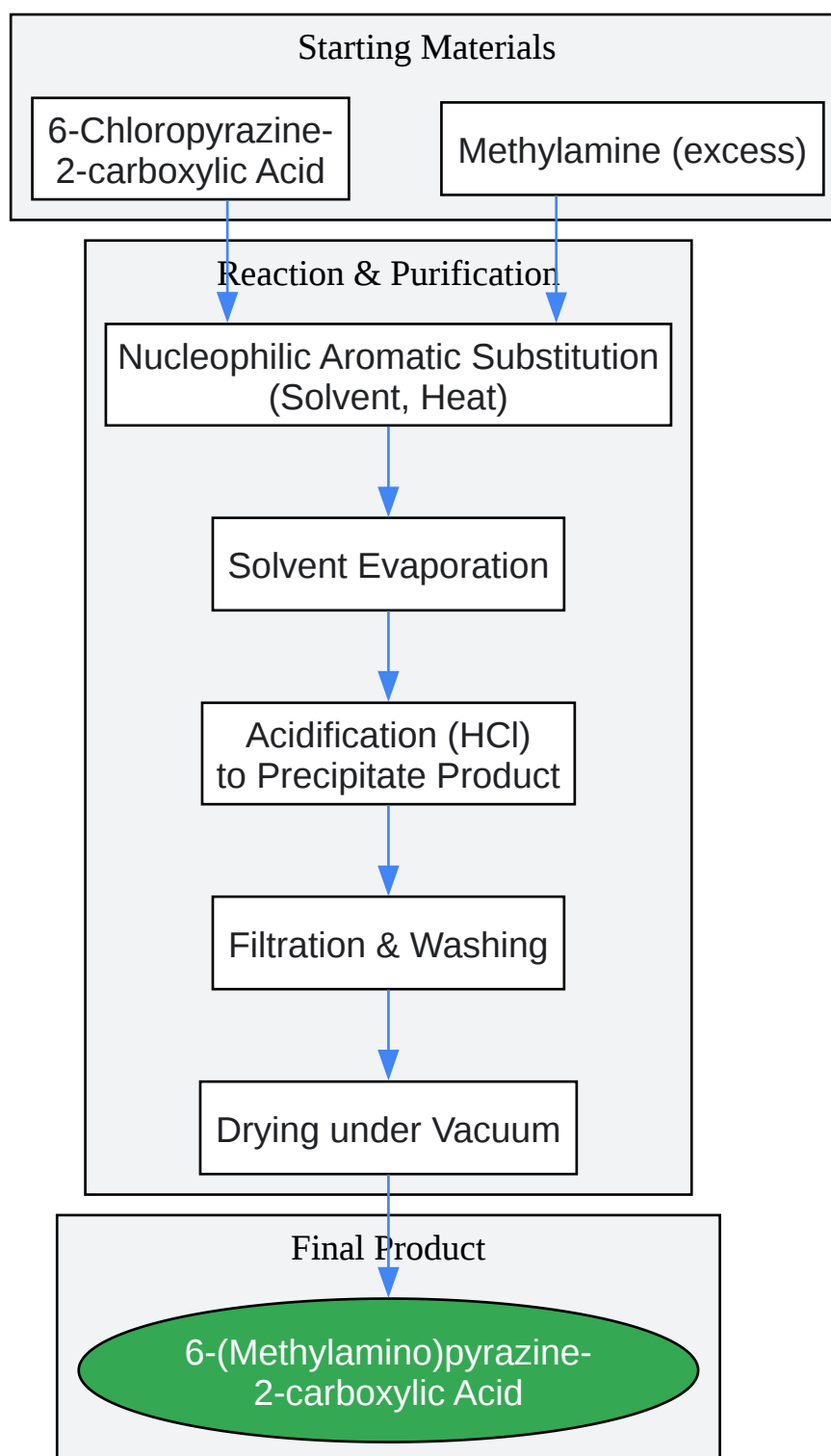
Materials:

- 6-Chloropyrazine-2-carboxylic acid
- Methylamine (e.g., 40% solution in water or as a gas)
- A suitable solvent (e.g., Dioxane, THF, or an alcohol)

- A base (e.g., Triethylamine, Potassium Carbonate), if necessary
- Hydrochloric acid (for acidification)
- Deionized water

Procedure:

- **Reaction Setup:** In a sealed reaction vessel suitable for heating under pressure, dissolve 1 equivalent of 6-chloropyrazine-2-carboxylic acid in the chosen solvent.
- **Amine Addition:** Add an excess (typically 2-5 equivalents) of methylamine solution to the vessel. If required, add 1-2 equivalents of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.
- **Heating:** Seal the vessel and heat the reaction mixture. A typical temperature range is 80-120 °C. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).  
[7]
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.
- **Purification:** Dissolve the crude residue in water. Acidify the solution slowly with hydrochloric acid to a pH of approximately 3-4. This will protonate the pyrazine nitrogens and precipitate the product.
- **Isolation:** Collect the resulting precipitate by filtration. Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether or hexane to remove any organic impurities.
- **Drying:** Dry the purified solid product under vacuum to yield **6-(Methylamino)pyrazine-2-carboxylic acid**.



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Diagram 1: General workflow for the synthesis of **6-(Methylamino)pyrazine-2-carboxylic acid**.

## Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

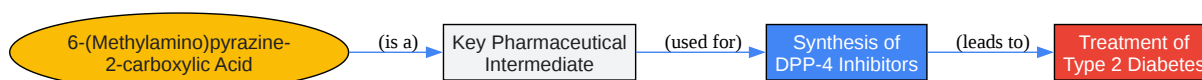
HPLC is a standard method for assessing the purity of **6-(Methylamino)pyrazine-2-carboxylic acid** and for monitoring reaction progress.

### Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common mobile phase could be:
  - Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).
  - Solvent B: Acetonitrile (ACN) or Methanol.[8]
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength between 254 nm and 280 nm, where the pyrazine ring exhibits strong absorbance.[9][10]
- Injection Volume: 5-10 µL.
- Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (like a water/ACN mixture) to a concentration of approximately 0.1-1.0 mg/mL. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.

## Role in Drug Development

The primary application of **6-(Methylamino)pyrazine-2-carboxylic acid** is as a pivotal intermediate in the development of pharmaceuticals. Its structure is a key component of several DPP-4 inhibitors, which are critical for treating type 2 diabetes.[1][2] DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and lowers blood glucose levels.[2]



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Diagram 2: Logical relationship illustrating the compound's role in drug development.

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